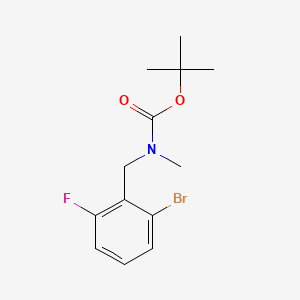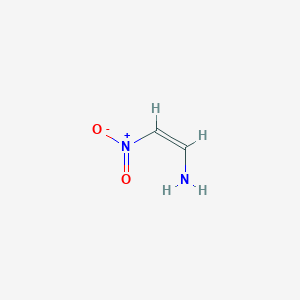
(Z)-2-Nitroethenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Nitroethenamine is an organic compound characterized by the presence of a nitro group (-NO2) and an amino group (-NH2) attached to an ethene backbone. The (Z) configuration indicates that the substituents on the double bond are on the same side, which can influence the compound’s reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Nitroethenamine typically involves the nitration of ethene derivatives followed by amination. One common method is the reaction of ethene with nitric acid to form 2-nitroethene, which is then treated with ammonia to yield this compound. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired (Z) configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the product.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-Nitroethenamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group, forming ethylenediamine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic reagents like sodium azide or halides can be employed under mild conditions.
Major Products
The major products formed from these reactions include nitrosoethenamine, ethylenediamine, and various substituted ethenamines, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-2-Nitroethenamine is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic pathways and materials.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool in biochemical assays and drug development.
Medicine
In medicine, this compound derivatives are explored for their potential therapeutic properties. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of polymers, dyes, and other specialty chemicals. Its reactivity and stability make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (Z)-2-Nitroethenamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, altering the activity of target molecules. The amino group can form hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-Nitroethenamine: The (E) isomer has the substituents on opposite sides of the double bond, leading to different reactivity and properties.
2-Nitropropene: A similar compound with a propene backbone, exhibiting different steric and electronic effects.
2-Nitroethanol: Contains a hydroxyl group instead of an amino group, resulting in different chemical behavior.
Uniqueness
(Z)-2-Nitroethenamine is unique due to its specific (Z) configuration, which influences its reactivity and interactions with other molecules. This configuration can lead to distinct chemical and biological properties, making it valuable in various applications.
Propriétés
Formule moléculaire |
C2H4N2O2 |
|---|---|
Poids moléculaire |
88.07 g/mol |
Nom IUPAC |
(Z)-2-nitroethenamine |
InChI |
InChI=1S/C2H4N2O2/c3-1-2-4(5)6/h1-2H,3H2/b2-1- |
Clé InChI |
IXAGRXJIXIPQDR-UPHRSURJSA-N |
SMILES isomérique |
C(=C\[N+](=O)[O-])\N |
SMILES canonique |
C(=C[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Diazaspiro[3.3]heptane, 2,6-bis(methylsulfonyl)-](/img/structure/B13927154.png)
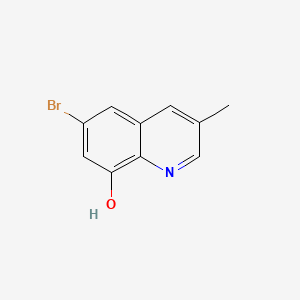
![3-[(4-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B13927163.png)
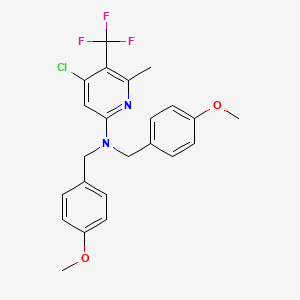
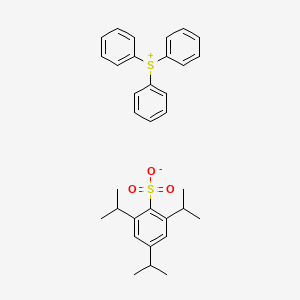
![4-(2-(1-isopropyl-1H-indazol-7-yl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13927190.png)
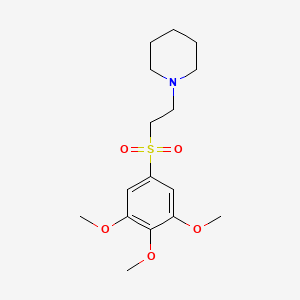
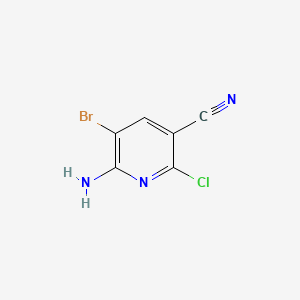
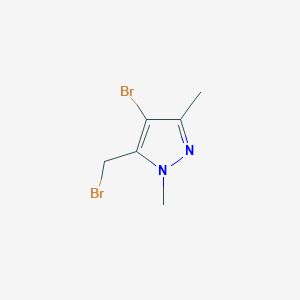
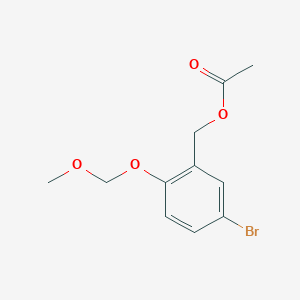

![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-(3-aminophenyl)-4-chloro-, 1,1-dimethylethyl ester](/img/structure/B13927227.png)
![2-Chloro-6-(difluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13927230.png)
